molecular formula C10H6BrClO3 B8308462 6-Bromo-4-(chloromethyl)-7-hydroxy-2h-chromen-2-one

6-Bromo-4-(chloromethyl)-7-hydroxy-2h-chromen-2-one

Cat. No. B8308462
M. Wt: 289.51 g/mol
InChI Key: TVUUWNOFLFDCFQ-UHFFFAOYSA-N
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Patent
US06472541B2

Procedure details

A mixture of 67.1 mg (0.232 mmol) of compound 11, dry benzene (2 mL), 175 mL (0.927 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene, and 40 mL (0.70 mmol) of acetic acid was refluxed for 1.5 hours. The reaction mixture was allowed to cool to room temperature, diluted with chloroform (10 mL), quenched with 1N HCl (1 mL) and separated. The organic layer was dried over MgSO4 and evaporated to yield the crude product. Purification by column chromatography (10 g of SiO2, 4.7% methanol-chloroform) gave 43.1 mg (0.138 mmol, 59.4% yield) of compound 5 as an oil. 1H NMR (CDCl3+5% CD3OD) δ 7.56 (1H, s), 6.80 (1H, s), 6.21 (1H, s), 5.14 (2H, s), 2.11 (3H, s); MS (ES, negative) 311.0 and 313.1; UV (KMOPS, pH 7.2) λmax (ε) 370 nm (15,000 M−1cm−1).
Quantity
67.1 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
59.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7](=[O:13])[CH:6]=[C:5]2[CH2:14]Cl.C1C=CC=CC=1.N12CCCN=C1CCCCC2.[C:33]([OH:36])(=[O:35])[CH3:34]>C(Cl)(Cl)Cl>[C:33]([O:36][CH2:14][C:5]1[C:4]2[C:9](=[CH:10][C:11]([OH:12])=[C:2]([Br:1])[CH:3]=2)[O:8][C:7](=[O:13])[CH:6]=1)(=[O:35])[CH3:34]

Inputs

Step One
Name
Quantity
67.1 mg
Type
reactant
Smiles
BrC=1C=C2C(=CC(OC2=CC1O)=O)CCl
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
175 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl (1 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (10 g of SiO2, 4.7% methanol-chloroform)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(OC2=CC(=C(C=C12)Br)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.138 mmol
AMOUNT: MASS 43.1 mg
YIELD: PERCENTYIELD 59.4%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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